molecular formula C10H9ClN4O B12923769 Pyrimidine, 2,4-diamino-5-(p-chlorophenoxy)- CAS No. 7331-20-6

Pyrimidine, 2,4-diamino-5-(p-chlorophenoxy)-

Cat. No.: B12923769
CAS No.: 7331-20-6
M. Wt: 236.66 g/mol
InChI Key: APTANHMYYZPGNW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9ClN4O. It is a derivative of pyrimidine, characterized by the presence of a chlorophenoxy group at the 5-position and amino groups at the 2- and 4-positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenoxy)pyrimidine-2,4-diamine typically involves the reaction of 4-chlorophenol with 2,4-diaminopyrimidine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like DMF or ethanol.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce hydroxylated or quinone derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenoxy)pyrimidine-2,4-diamine is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties. This makes it a valuable scaffold for designing compounds with enhanced biological activity and selectivity .

Properties

CAS No.

7331-20-6

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

5-(4-chlorophenoxy)pyrimidine-2,4-diamine

InChI

InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)16-8-5-14-10(13)15-9(8)12/h1-5H,(H4,12,13,14,15)

InChI Key

APTANHMYYZPGNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(N=C2N)N)Cl

Origin of Product

United States

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